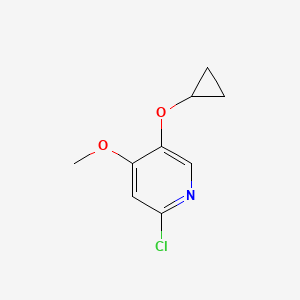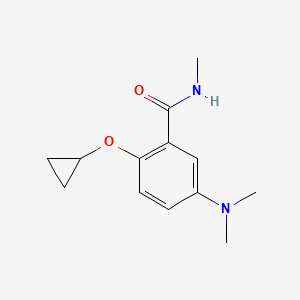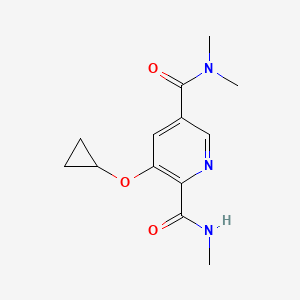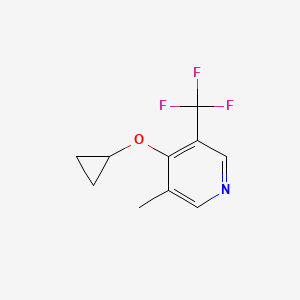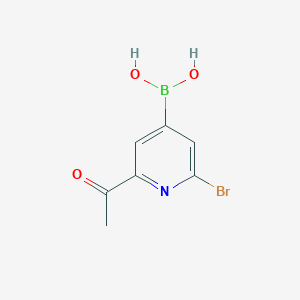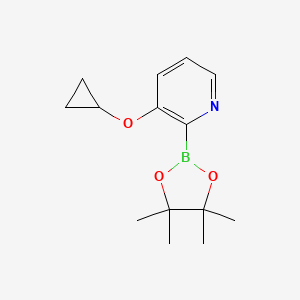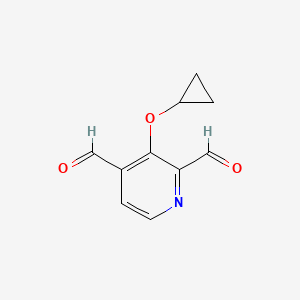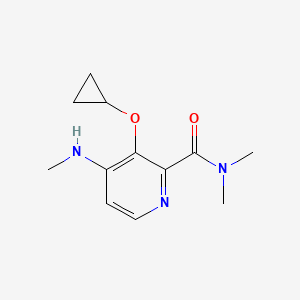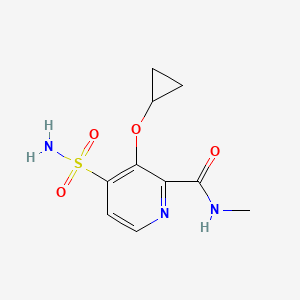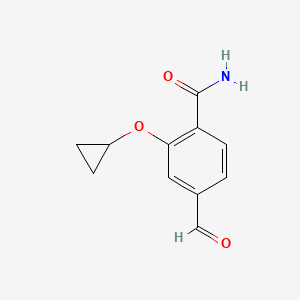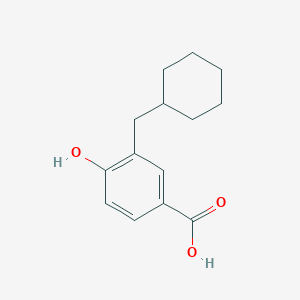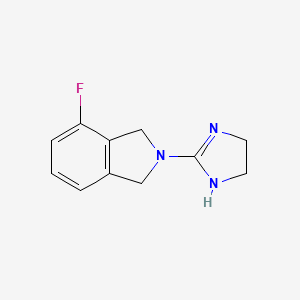
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline is a compound that features a unique combination of an imidazole ring and a fluoro-substituted isoindoline structure. Imidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the fluoro-substituted isoindoline moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while nucleophilic substitution can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives are known to inhibit enzymes like acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound shares the imidazole ring structure and is used in similar applications.
4,5-Dihydro-1H-imidazole derivatives: These compounds have similar biological activities and are used in the synthesis of various functional materials.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline is unique due to its fluoro-substituted isoindoline moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12FN3 |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11/h1-3H,4-7H2,(H,13,14) |
InChI-Schlüssel |
NRUBGXFQHXEWCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


